molecular formula C15H15ClN2O3S B2891580 3-((1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine CAS No. 1903685-93-7

3-((1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine

Cat. No.: B2891580
CAS No.: 1903685-93-7
M. Wt: 338.81
InChI Key: FAGMSUUMYASGRS-UHFFFAOYSA-N
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Description

3-((1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine is a synthetically designed chemical building block of significant interest in medicinal and organic chemistry research. This compound features a molecular architecture combining two privileged pharmacophores: an azetidine ring and a pyridine nucleus, linked via an ether bridge and a sulfonamide group. The azetidine moiety, a four-membered nitrogen-containing saturated ring, is a key scaffold in drug discovery. Azetidinone derivatives, in particular, are recognized for a diverse range of antibiotic activities and have shown promise as cholesterol absorption inhibitors and enzyme inhibitors . The pyridine ring is a fundamental heteroaromatic structure renowned for improving the water solubility and bioavailability of pharmaceutically active molecules, making it a versatile scaffold in therapeutic agent development . The integration of the 3-chloro-2-methylphenylsulfonyl group introduces potential for targeted interactions with biological systems. Researchers can utilize this compound as a versatile intermediate for constructing more complex molecules, particularly in the synthesis of libraries for high-throughput screening against various biological targets. Its structure suggests potential application in programs targeting infectious diseases or cancer, given the documented activities of its core components. This product is intended for research purposes in a controlled laboratory environment. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-[1-(3-chloro-2-methylphenyl)sulfonylazetidin-3-yl]oxypyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-11-14(16)5-2-6-15(11)22(19,20)18-9-13(10-18)21-12-4-3-7-17-8-12/h2-8,13H,9-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAGMSUUMYASGRS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)N2CC(C2)OC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Core Heterocycle Variations

  • Piperidine vs. Azetidine Analogs: The compound 3-Chloro-4-((1-((3-chloro-2-methylphenyl)sulfonyl)piperidin-4-yl)oxy)pyridine (CAS: 2034395-62-3) shares a similar sulfonylphenyl substituent but replaces azetidine with a six-membered piperidine ring . This difference impacts: Molecular weight: Piperidine analog (401.3 g/mol) vs. azetidine derivative (estimated ~385 g/mol). Hydrophobicity: Piperidine’s larger ring may enhance membrane permeability in biological systems.

Sulfonyl Group Derivatives

  • Sulfonate Pyridazines : Compounds like 6-Oxo-1-(4-sulfamoylphenyl)-1,6-dihydropyridazin-3-yl methanesulfonate () utilize sulfonate groups for solubility and stability. Unlike the target compound’s sulfonamide linkage, sulfonates are more polar but less metabolically stable .
  • Beta-Lactamase Inhibitors : Patent EP3309144A1 () describes bicyclic sulfonyloxy derivatives as prodrugs. The target compound’s sulfonyl group may similarly enhance bioavailability or enzymatic resistance .

Substituent Effects on Aromatic Rings

  • Halogen and Methyl Substitutions: The 3-chloro-2-methylphenyl group in the target compound provides steric bulk and electron-withdrawing effects, contrasting with: 3-Acetylpyridine (): A ketone substituent increases electron deficiency, altering reactivity in nucleophilic substitutions .

Comparative Data Table

Compound Name Core Heterocycle Sulfonyl Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound Azetidine 3-Chloro-2-methylphenyl C₁₆H₁₆ClN₂O₃S ~385 High conformational strain
Piperidine Analog (CAS: 2034395-62-3) Piperidine 3-Chloro-2-methylphenyl C₁₇H₁₈Cl₂N₂O₃S 401.3 Enhanced membrane permeability
6-Oxo-1-(4-sulfamoylphenyl)pyridazin-3-yl Pyridazine 4-Sulfamoylphenyl C₁₁H₁₀N₄O₅S 310.28 High polarity, sulfonate group

Q & A

Basic: What are the standard synthetic routes for 3-((1-((3-Chloro-2-methylphenyl)sulfonyl)azetidin-3-yl)oxy)pyridine?

Answer:
The synthesis typically involves a multi-step process:

Azetidine Ring Preparation : React 3-chloro-2-methylbenzenesulfonyl chloride with azetidine in the presence of a base (e.g., triethylamine) to form the sulfonylated azetidine intermediate.

Etherification : Couple the azetidine intermediate with 3-hydroxypyridine under mild basic conditions (e.g., NaH or K₂CO₃) in anhydrous solvents like THF or DMF .

Purification : Use column chromatography or recrystallization to isolate the product.
Key Reagents : Triethylamine (base), sulfonyl chloride derivatives, anhydrous solvents.

Basic: What characterization techniques confirm the compound’s structural integrity?

Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., sulfonyl, azetidine, pyridine moieties).
  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight (e.g., [M+H]⁺ peak at m/z 367.75 for C₁₆H₁₆ClN₂O₃S).
  • X-ray Crystallography : Resolve stereochemistry and crystal packing (if single crystals are obtained) .

Advanced: How can reaction yields be optimized during sulfonylation or etherification steps?

Answer:

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts to enhance sulfonylation efficiency.
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF) for etherification reactivity.
  • Continuous Flow Reactors : Improve scalability and reduce side reactions (e.g., hydrolysis) by controlling residence time and temperature gradients .

Advanced: How should researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Answer:

  • Comparative SAR Studies : Synthesize analogs (e.g., replacing chloro with fluoro or varying substituent positions) to assess structural contributions to activity .
  • Assay Validation : Standardize cell lines, incubation times, and controls across experiments.
  • Molecular Docking : Use computational tools (e.g., AutoDock) to model interactions with target proteins (e.g., kinases) and validate hypotheses .

Basic: What common chemical modifications enhance the compound’s solubility or bioavailability?

Answer:

  • Salt Formation : Prepare hydrochloride or mesylate salts to improve aqueous solubility.
  • Prodrug Strategies : Introduce ester or phosphate groups on the pyridine ring for hydrolytic activation in vivo.
  • Co-solvent Systems : Use DMSO-water mixtures (≤10% DMSO) for in vitro assays to prevent precipitation .

Advanced: How can researchers design analogs for structure-activity relationship (SAR) studies?

Answer:

  • Core Modifications : Replace azetidine with pyrrolidine or piperidine to assess ring size effects on target binding.
  • Substituent Variations : Introduce electron-withdrawing groups (e.g., -CF₃) on the phenyl ring to modulate electronic properties.
  • Bioisosteric Replacement : Substitute the sulfonyl group with phosphonate or carbonyl to evaluate pharmacophore flexibility .

Basic: What solvents and conditions are optimal for nucleophilic substitution at the azetidine or pyridine rings?

Answer:

  • Pyridine Ring Substitution : Use NaH in DMF at 0–5°C for regioselective reactions (e.g., halogenation at the 4-position).
  • Azetidine Functionalization : Employ Mitsunobu conditions (DIAD, PPh₃) with alcohols for stereospecific ether formation.
  • Quenching Protocols : Add ice-cold water post-reaction to stabilize reactive intermediates .

Advanced: How can conflicting solubility or stability data be reconciled in formulation studies?

Answer:

  • Thermodynamic Analysis : Perform differential scanning calorimetry (DSC) to identify polymorphic forms affecting solubility.
  • Accelerated Stability Testing : Expose the compound to 40°C/75% RH for 4 weeks and monitor degradation via HPLC.
  • Excipient Screening : Test cyclodextrins or lipid-based carriers to enhance stability in aqueous buffers .

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